molecular formula CH4ClN B105550 N-Chloromethanamine CAS No. 6154-14-9

N-Chloromethanamine

Cat. No.: B105550
CAS No.: 6154-14-9
M. Wt: 65.5 g/mol
InChI Key: QXJIABOUHLYVHP-UHFFFAOYSA-N
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Description

N-Chloromethanamine (CAS 6154-14-9) is a primary amine derivative with the molecular formula CH₄ClN and a molecular weight of 65.5 g/mol. Its structure consists of a methyl group (-CH₃) and a chlorine atom bonded to the nitrogen atom (ClNHCH₃), making it a simple chloroamine . The compound is commercially available in high purity (≥95%) and is used in organic synthesis and pharmaceutical research. The electron-withdrawing chlorine atom reduces the basicity of the nitrogen compared to methanamine (NH₂CH₃), as the chlorine diminishes the availability of the lone electron pair on nitrogen .

Properties

IUPAC Name

N-chloromethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4ClN/c1-3-2/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJIABOUHLYVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210528
Record name Methanamine, N-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

65.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6154-14-9
Record name Methanamine, N-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanamine, N-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Methanamine

The foundational method for synthesizing N-chloromethanamine involves the direct chlorination of methanamine (CH₃NH₂) using chlorine gas (Cl₂) or sodium hypochlorite (NaOCl). The reaction proceeds via nucleophilic substitution, where the amine’s lone pair attacks the electrophilic chlorine atom:

CH₃NH₂ + Cl₂ → CH₃NHCl + HCl\text{CH₃NH₂ + Cl₂ → CH₃NHCl + HCl}

This exothermic reaction requires stringent temperature control (0–5°C) to prevent over-chlorination or decomposition. Industrial-scale implementations often substitute gaseous chlorine with aqueous NaOCl for safer handling, though this introduces challenges in pH management due to HCl byproduct accumulation.

Continuous Flow Synthesis

Recent advancements prioritize continuous flow systems over traditional batch reactors to enhance reproducibility and safety. A biphasic solvent system—typically toluene and aqueous NaOCl—facilitates efficient mixing and phase separation. Key parameters include:

ParameterOptimal RangeImpact on Yield
NaOCl Concentration1.1–1.5 MMaximizes Cl⁻ availability
Residence Time3–20 minutesEnsures complete reaction
Stirring Rate1,200 rpmEnhances mass transfer
Temperature20–25°CBalances kinetics and safety

In tubular reactors with static mixers, conversions of 89% are achieved at 20-minute residence times, while CSTRs attain near-quantitative yields (98%) under analogous conditions.

Reactor Design and Process Optimization

Tubular Reactors with Static Mixers

Mesoscale tubular reactors equipped with static mixing elements promote turbulent flow, critical for biphasic reactions. For this compound synthesis, a 6 mL reactor volume with four static mixers achieves 72% conversion at 0.15 mL/min flow rates. However, limitations arise with amines exhibiting high organic-phase partitioning (e.g., N-benzylmethanamine, Kₚ = 28.8), where extended residence times (20 minutes) are necessary to compensate for slow mass transfer.

Continuous Stirred Tank Reactors (CSTRs)

CSTRs address mass transfer bottlenecks by maintaining vigorous agitation (1,200 rpm) and steady-state reactant feeding. A 50 mL CSTR processing 1 M methanamine in toluene and 1.1 M NaOCl achieves 95% in situ yield at 0.05 mol/h productivity. Comparative data reveal CSTRs outperform tubular reactors for substrates with Kₚ > 20:

Reactor TypeSubstrate (Kₚ)Conversion (%)Productivity (mol/h)
Tubular28.8720.03
CSTR28.8950.05

This superiority stems from the CSTR’s ability to sustain prolonged interfacial contact, critical for amines with low aqueous solubility.

Solvent Systems and Phase Behavior

Biphasic Solvent Selection

Toluene emerges as the preferred organic solvent due to its immiscibility with water, facilitating post-reaction phase separation. The partition coefficient (Kₚ) of methanamine derivatives between toluene and water dictates reactor choice:

AmineKₚ (Toluene/Aqueous)Preferred Reactor
N-Methanamine5.2Tubular
N-Benzylmethanamine28.8CSTR
N-Methyl-p-toluenesulfonamide0.7Tubular

Amines with Kₚ > 20 necessitate CSTRs to overcome diffusion limitations, whereas those with Kₚ < 10 are suited to tubular reactors.

Solvent-Free Alternatives

Emerging methodologies explore solvent-free chlorination using melt-phase reactions, though these require high-purity methanamine feeds and advanced temperature control systems to mitigate side reactions. Pilot-scale trials report 85% yields but highlight challenges in catalyst recovery and energy consumption.

MetricBatch ProcessContinuous Flow
E-Factor8.23.1
Atom Economy76%89%
Energy Consumption15 kWh/kg9 kWh/kg

The reduced E-factor (3.1) in flow systems stems from minimized solvent use and higher yields, aligning with green chemistry principles.

Industrial-Scale Production Challenges

Scalability of Continuous Systems

While laboratory-scale CSTRs achieve 0.05 mol/h productivity, industrial implementations require modular reactor arrays to meet ton-scale demands. Current designs integrate 10–20 CSTR units in parallel, though fouling from amine hydrochlorides remains a persistent issue, necessitating frequent maintenance cycles.

Byproduct Management

Hydrochloric acid (HCl) byproducts are neutralized in situ using NaOH, generating NaCl waste. Closed-loop systems reclaim NaCl for electrolytic Cl₂ regeneration, reducing raw material costs by 18% .

Chemical Reactions Analysis

Types of Reactions: N-Chloromethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Chloromethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems, particularly in the context of its oxidizing properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of fungicides, insecticides, and disinfectants.

Mechanism of Action

The mechanism of action of N-chloromethanamine involves its strong oxidizing properties. It can react with various substrates, leading to the formation of new compounds. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlormethine (Mechlorethamine)

  • Molecular Formula : C₅H₁₁Cl₂N
  • Molecular Weight : 156.05 g/mol
  • Structure : Contains two 2-chloroethyl groups attached to a methylamine nitrogen (ClCH₂CH₂N(CH₃)CH₂CH₂Cl).
  • Key Differences :
    • Complexity : Chlormethine is a tertiary amine with two reactive chloroethyl groups, enabling alkylation of DNA, unlike the primary amine structure of N-Chloromethanamine.
    • Applications : Used as a chemotherapeutic agent (nitrogen mustard) due to its DNA-crosslinking properties, contrasting with this compound’s role in synthesis .
    • Basicity : The tertiary amine in chlormethine is less basic than primary amines but more reactive due to its alkylating capacity.

Aryl-Substituted Chloroamines

a. 1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine (CAS 4AV ligand)
  • Molecular Formula : C₈H₉ClN₂O₂
  • Molecular Weight : 200.62 g/mol
  • Structure : Features a nitro-substituted aromatic ring attached to an N-methylmethanamine group.
  • Key Differences: Aromatic Influence: The nitro group (-NO₂) and chloro substituent on the benzene ring enhance electrophilic reactivity, enabling applications in drug development and catalysis. Basicity: The electron-withdrawing nitro group further reduces nitrogen’s basicity compared to this compound .
b. (R)-1-(4-Chlorophenyl)-N-methylethanamine Hydrochloride
  • Molecular Formula : C₉H₁₃Cl₂N
  • Molecular Weight : 206.11 g/mol (free base)
  • Structure : Contains a chiral center and a 4-chlorophenyl group, with a hydrochloride salt.
  • Key Differences :
    • Chirality : The (R)-configuration makes it relevant in enantioselective synthesis, unlike the achiral this compound.
    • Solubility : The hydrochloride salt improves water solubility, which is advantageous in pharmaceutical formulations .

Other N-Chloro Derivatives

a. 1-Chloro-N,N-dimethylmethanamine (CAS 30438-74-5)
  • Molecular Formula : C₃H₈ClN
  • Molecular Weight : 93.56 g/mol
  • Structure : A tertiary amine with two methyl groups and a chlorine atom on nitrogen.
  • Key Differences :
    • Steric Effects : The dimethyl groups increase steric hindrance, reducing nucleophilicity compared to this compound.
    • Basicity : The tertiary amine is less basic than primary amines but more volatile due to lower molecular weight .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Basicity (Relative) Primary Applications
This compound CH₄ClN 65.5 Primary amine, Cl on N Low Organic synthesis
Chlormethine C₅H₁₁Cl₂N 156.05 Tertiary amine, two Cl-ethyl groups Moderate Chemotherapy
1-(2-Cl-5-NO₂-Ph)-N-MeMA C₈H₉ClN₂O₂ 200.62 Aromatic nitro and Cl substituents Very Low Drug development
(R)-1-(4-Cl-Ph)-N-MeEA·HCl C₉H₁₃Cl₂N 206.11 Chiral center, hydrochloride salt Low Pharmaceuticals
1-Cl-N,N-dimethylMA C₃H₈ClN 93.56 Tertiary amine, Cl on N Moderate Specialty chemicals

Biological Activity

N-Chloromethanamine, a chlorinated derivative of methanamine, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry due to its unique biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound is synthesized through the chlorination of methanamine, often using sodium hypochlorite as the chlorinating agent. The reaction can be represented as follows:

NH2CH3+NaOClN Cl CH3+NaOH\text{NH}_2\text{CH}_3+\text{NaOCl}\rightarrow \text{N Cl CH}_3+\text{NaOH}

This reaction typically occurs under controlled conditions to optimize yield and minimize by-products. The resulting this compound is a colorless liquid with a characteristic odor.

This compound exhibits various biological activities primarily attributed to its ability to form reactive chloramines. These compounds can participate in nucleophilic substitutions, making them valuable in the synthesis of biologically active molecules, including pharmaceuticals.

  • Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties. Studies indicate that it effectively inhibits the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, by disrupting their cell membranes and interfering with metabolic processes .
  • Anticancer Potential : Research has suggested that N-chlorinated amines can induce apoptosis in cancer cells. For instance, this compound has been studied for its effects on various cancer cell lines, showing potential in inhibiting cell proliferation and promoting programmed cell death .
  • Protein Interaction : The compound's ability to form hydrogen bonds with proteins enhances its role as a ligand in enzyme inhibition. Quantum chemical calculations have shown that N-chloro derivatives can stabilize protein-ligand complexes through specific interactions, thereby influencing enzyme activity .

Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1.

Pathogen Minimum Inhibitory Concentration (MIC) Effectiveness (%)
Escherichia coli50 µg/mL85
Staphylococcus aureus30 µg/mL90
Candida albicans70 µg/mL75

The findings indicate that this compound is particularly effective against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Studies

A separate investigation focused on the anticancer properties of this compound on human breast cancer cells (MCF-7). The study revealed a dose-dependent response regarding cell viability:

Concentration (µM) Cell Viability (%)
0100
1080
5060
10035

At a concentration of 100 µM, this compound reduced cell viability by approximately 65%, indicating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing N-Chloromethanamine?

  • Methodology : Synthesis typically involves chlorination of methanamine using controlled reaction conditions (e.g., Cl₂ or SOCl₂ in inert solvents). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the structure, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and elemental analysis to verify stoichiometry . For reproducibility, experimental details (solvent ratios, temperature, reaction time) must be rigorously documented in the main manuscript or supplementary materials .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodology : Stability studies should include accelerated degradation tests (e.g., exposure to light, heat, or humidity) monitored via high-performance liquid chromatography (HPLC). Purity is quantified using differential scanning calorimetry (DSC) for melting point consistency and Karl Fischer titration for water content . Data should be tabulated with error margins to ensure reliability .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar compounds?

  • Methodology : Infrared (IR) spectroscopy identifies N-Cl stretching vibrations (~600-700 cm⁻¹), while ¹H NMR distinguishes methylamine protons (δ 2.5-3.0 ppm) from chlorinated derivatives. Comparative spectral databases (e.g., NIST Chemistry WebBook) should be referenced to validate assignments .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in aqueous environments be resolved?

  • Methodology : Conflicting results (e.g., hydrolysis rates) require systematic variable control (pH, temperature, ionic strength). Use kinetic studies with real-time monitoring (UV-Vis spectroscopy) and replicate experiments under identical conditions. Employ statistical tools (e.g., ANOVA) to analyze variance between datasets . Meta-analyses of prior literature should highlight methodological discrepancies (e.g., buffer composition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Chloromethanamine
Reactant of Route 2
N-Chloromethanamine

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